3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid
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Overview
Description
3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a synthetic organic compound characterized by its benzoimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves multiple steps:
Formation of the Benzoimidazole Core: The initial step involves the cyclization of an appropriate precursor, such as 4-chloro-1-isopropyl-1H-benzo[d]imidazole, using a cyclization agent like polyphosphoric acid or a similar dehydrating agent.
Substitution Reaction: The next step involves the introduction of the propanoic acid moiety. This can be achieved through a nucleophilic substitution reaction where the benzoimidazole derivative reacts with a suitable propanoic acid derivative under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is also common to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzoimidazole core, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole N-oxides, while substitution reactions can produce a variety of substituted benzoimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its benzoimidazole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as therapeutic agents. They have been investigated for their potential to treat diseases such as cancer and bacterial infections due to their ability to inhibit specific enzymes and pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mechanism of Action
The mechanism by which 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoimidazole core can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-isopropyl-1H-benzo[d]imidazole: Lacks the propanoic acid moiety but shares the benzoimidazole core.
1-isopropyl-1H-benzo[d]imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
5-chloro-1H-benzo[d]imidazole: Similar core structure but without the isopropyl and propanoic acid substituents.
Uniqueness
The uniqueness of 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and isopropyl groups, along with the propanoic acid moiety, allows for unique interactions with biological targets and provides opportunities for further chemical modifications.
This detailed overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
3-(5-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)16-11-4-3-9(14)7-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPZMULRCEUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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